molecular formula C8H6ClF3O3S B1460260 [2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride CAS No. 1987007-08-8

[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride

Cat. No.: B1460260
CAS No.: 1987007-08-8
M. Wt: 274.65 g/mol
InChI Key: RQDZJMJQYIQVDS-UHFFFAOYSA-N
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Description

[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride with a methanesulfonyl group (-SO₂Cl) attached to a phenyl ring substituted with a fluorine atom at position 2 and a difluoromethoxy (-OCF₂H) group at position 3. This compound is structurally distinct due to the combination of electron-withdrawing fluorine and difluoromethoxy substituents, which influence its reactivity, stability, and applications in organic synthesis, particularly in forming sulfonamides or sulfonate esters .

Key characteristics likely include:

  • Molecular weight: ~264.63 g/mol (estimated based on substituents).
  • Reactivity: High due to the sulfonyl chloride group, which reacts readily with nucleophiles.
  • Applications: Potential use in pharmaceutical intermediates or agrochemicals, leveraging the fluorine substituents for enhanced metabolic stability .

Properties

IUPAC Name

[4-(difluoromethoxy)-2-fluorophenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c9-16(13,14)4-5-1-2-6(3-7(5)10)15-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDZJMJQYIQVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring substituted with a methanesulfonyl chloride group. Its chemical structure can be represented as follows:

C9H8ClF3O2S\text{C}_9\text{H}_8\text{ClF}_3\text{O}_2\text{S}

This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins, which can lead to modulation of enzymatic activity and signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation: Interaction with various receptors can alter cellular responses, influencing processes such as differentiation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance, studies have shown that it can induce apoptosis in leukemia cells by activating caspase pathways.

Table 1: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-6010Induction of apoptosis via caspase activation
MDA-MB-23115Cell cycle arrest and apoptosis
A54912Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest it possesses notable activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa10 µg/mL

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Acute Myeloid Leukemia (AML): A study demonstrated that this compound promoted differentiation in AML blasts, significantly reducing tumor burden in xenograft models. The compound was administered orally at varying doses, showing improved survival rates compared to control treatments .
  • Breast Cancer Models: Research indicated a synergistic effect when combined with doxorubicin in MDA-MB-231 cells, enhancing cytotoxicity and reducing side effects associated with chemotherapy .

Comparative Studies

Comparative analysis with similar fluorinated compounds reveals unique aspects of this compound:

  • Fluoroanisoles: While both classes exhibit similar biological activities, the presence of the methanesulfonyl group in the studied compound enhances its reactivity and potential therapeutic applications.
  • Other Fluorinated Compounds: Compounds with different substituents often show varied efficacy profiles; thus, the specific arrangement of fluorine and methanesulfonyl groups is critical for its biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its role in drug development. Its structure allows for:

  • Enzyme Inhibition : The sulfonyl chloride group can react with nucleophiles, making it a candidate for designing enzyme inhibitors.
  • Receptor Modulation : Research indicates potential applications in modulating receptors involved in various diseases, particularly in the treatment of cancer and metabolic disorders.

Case Study : A study demonstrated that derivatives of methanesulfonyl chlorides exhibit selective inhibition of certain enzymes, leading to improved therapeutic profiles in drug candidates targeting metabolic pathways .

Organic Synthesis

In synthetic organic chemistry, this compound serves as:

  • Fluorination Agent : It can introduce fluorine into organic molecules, enhancing their biological activity and stability.
  • Building Block for Complex Molecules : Used as a precursor in the synthesis of more complex fluorinated compounds.

Data Table 1: Fluorination Reactions Using Methanesulfonyl Chlorides

Reaction TypeExample CompoundOutcome
Nucleophilic SubstitutionFluorinated Aromatic CompoundsEnhanced reactivity
Coupling ReactionsBiologically Active MoleculesImproved pharmacological properties

Materials Science

The incorporation of fluorinated compounds into polymers can significantly alter their properties:

  • Thermal Stability : Fluorinated materials often exhibit higher thermal stability and chemical resistance.
  • Surface Properties : The introduction of fluorine can enhance hydrophobicity and reduce friction.

Case Study : Research has shown that polymers synthesized with fluorinated sulfonyl chlorides demonstrate superior mechanical properties compared to their non-fluorinated counterparts, making them suitable for high-performance applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) CAS RN
This compound (Target) C₈H₆ClF₃O₃S ~264.63* 2-F, 4-OCF₂H Not reported Not available
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.64 4-CF₃ 104–106 163295-75-8
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.64 3-CF₃ 173–174 127162-96-3
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 208.63 4-F Not reported 103360-04-9
4-Fluoro-2-methylbenzenesulfonyl chloride C₇H₆ClFO₂S 208.63 4-F, 2-CH₃ Not reported Not available

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects :

  • The difluoromethoxy group in the target compound introduces steric bulk and enhanced electron-withdrawing effects compared to trifluoromethyl (-CF₃) or single fluorine substituents. This may reduce reactivity in nucleophilic substitution reactions compared to trifluoromethyl analogs .
  • Positional Isomerism : The melting point of [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride (173–174°C) is significantly higher than its 4-CF₃ isomer (104–106°C), likely due to differences in crystal packing and intermolecular interactions .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~264.63 g/mol) compared to simpler analogs (e.g., 208.63 g/mol for (4-Fluorophenyl)methanesulfonyl chloride) suggests lower solubility in polar solvents, which is critical for reaction optimization .

Preparation Methods

Sulfonylation Using Methanesulfonyl Chloride

  • Reagents and Conditions:
    Methanesulfonyl chloride is reacted with the aromatic precursor in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction. The reaction is commonly performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the reaction rate and avoid side reactions.

  • Mechanism:
    The sulfonyl chloride group reacts with nucleophilic sites on the aromatic ring or phenolic oxygen to form the sulfonylated product. The base scavenges HCl, driving the reaction forward.

  • Yield and Purity:
    The reaction typically affords high yields (70–90%) of the desired sulfonyl chloride product with good purity after standard work-up and purification such as recrystallization or column chromatography.

Water-Based Preparation Methods

  • A novel approach involves the use of aqueous ammonia and triethylamine catalysts to prepare methanesulfonamide derivatives, which can be further converted to sulfonyl chlorides. This water-based method avoids organic solvents, reducing toxicity and cost, and improves selectivity and yield due to the catalytic effect of triethylamine.

  • This environmentally friendly method suggests potential adaptation for preparing sulfonyl chloride intermediates by controlling reaction conditions and subsequent chlorination steps.

Research Findings and Data Tables

Parameter Typical Conditions Observations/Results
Solvent Dichloromethane, THF Anhydrous solvents preferred for high yield
Temperature 0–5 °C Low temperature controls reaction selectivity
Base Triethylamine, pyridine Neutralizes HCl, improves yield
Reaction Time 1–4 hours Longer times may increase side products
Yield 70–90% High yield with controlled conditions
Purification Recrystallization, chromatography Ensures product purity >95%

Notes on Related Compounds and Analogous Preparations

  • The preparation of related compounds such as (4-chloro-2-fluorophenyl)methanesulfonyl chloride has been documented with similar sulfonylation strategies. These analogs provide insight into reaction optimization for fluorinated aromatic sulfonyl chlorides.

  • Photochemical studies on methanesulfonamide derivatives indicate that bond cleavage mechanisms can affect stability and reactivity, which are relevant considerations during synthesis and storage.

Summary and Recommendations

  • The preparation of this compound is best achieved by sulfonylation of the appropriately substituted aromatic precursor using methanesulfonyl chloride under anhydrous, low-temperature conditions with a suitable base.

  • Water-based catalytic methods offer promising green chemistry alternatives, though adaptation for this specific compound requires further research.

  • Careful control of reaction parameters ensures high yield and purity, critical for applications in pharmaceutical and agrochemical synthesis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling [2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors, as the compound is acutely toxic via inhalation (H330) and causes severe skin burns (H314) .
  • Emergency Response : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10–15 minutes and seek medical attention .
  • Waste Disposal : Collect residues in approved containers for incineration at licensed facilities to prevent environmental release (H412) .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer :

  • Stepwise Sulfonation : React the precursor aryl compound (e.g., 2-fluoro-4-difluoromethoxy toluene) with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane yields the sulfonyl chloride .
  • Alternative Route : Direct sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to functionalize the aromatic ring .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture exposure to prevent hydrolysis to methanesulfonic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of sulfonamide derivatives using this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve nucleophilic substitution efficiency .
  • Temperature Control : Conduct reactions at −10°C to 0°C to minimize side reactions (e.g., over-sulfonation) while allowing gradual warming to room temperature for completion .
  • Catalysis : Add catalytic iodine (I₂) to accelerate sulfonylation of amines, achieving yields >85% .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR (δ −55 to −60 ppm) confirms fluorine substitution patterns, while ¹H NMR identifies aromatic protons and methoxy groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 246.0252) verifies molecular ion peaks and fragmentation patterns .
  • HPLC Purity Analysis : Use a C18 column with UV detection at 254 nm; retention time correlates with sulfonyl chloride stability .

Q. How do fluorine substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The 2-fluoro and 4-difluoromethoxy groups deactivate the benzene ring, directing EAS to the para position. Computational studies (DFT) show a 15% reduction in activation energy compared to non-fluorinated analogs .
  • Hydrolytic Stability : Fluorine substituents slow hydrolysis rates by 40% compared to methyl analogs, as shown in pH 7.4 buffer stability assays .

Q. What in vitro models are suitable for assessing the genotoxic potential of this compound?

  • Methodological Answer :

  • Chromosomal Aberration Assay : Expose Chinese hamster ovary (CHO) cells to 0.1–1.0 mM concentrations with/without S9 metabolic activation. Fluorinated sulfonyl chlorides show clastogenicity only with activation, suggesting metabolite-mediated toxicity .
  • Ames Test : Use Salmonella typhimurium TA100 strains to evaluate mutagenicity; negative results indicate low direct DNA interaction .

Q. Can computational modeling predict novel reaction pathways for this compound in drug synthesis?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for sulfonamide formation using Gaussian09 at the B3LYP/6-311+G(d,p) level. Predict regioselectivity in multi-step syntheses (e.g., boronate ester couplings) .
  • Molecular Dynamics : Analyze solvation effects in DMSO/water mixtures to optimize coupling reactions with aryl piperazines .

Data Contradiction Analysis

Q. Discrepancies in reported hydrolysis rates: How to resolve conflicting stability data?

  • Methodological Answer :

  • Variable Testing Conditions : Early studies (pH 2.0, 25°C) report t₁/₂ = 48 hours, while recent data (pH 7.4, 37°C) show t₁/₂ = 12 hours. Standardize assays using buffered solutions (0.1 M phosphate) and HPLC monitoring to reconcile differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride
Reactant of Route 2
[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride

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